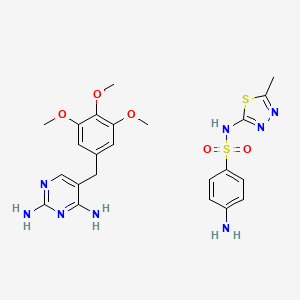
Trimethoprim sulfamethizole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethoprim sulfamethizole is a combination of two antimicrobial agents, trimethoprim and sulfamethizole, which work synergistically to inhibit bacterial growth. This combination is widely used to treat various bacterial infections, including those of the urinary tract, respiratory tract, and gastrointestinal tract .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of trimethoprim involves the reaction of 3,4,5-trimethoxybenzyl chloride with 2,4-diaminopyrimidine under basic conditions. Sulfamethizole is synthesized by reacting 4-aminobenzenesulfonamide with 5-methylisoxazole-3-carboxylic acid chloride .
Industrial Production Methods
In industrial settings, the production of trimethoprim and sulfamethizole involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The compounds are then combined in a specific ratio to form the final product, which is formulated into various dosage forms such as tablets and injections .
化学反応の分析
Types of Reactions
Trimethoprim and sulfamethizole undergo various chemical reactions, including:
Oxidation: Both compounds can be oxidized under specific conditions.
Reduction: Reduction reactions are less common but can occur under certain conditions.
Substitution: Both compounds can undergo substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of trimethoprim can lead to the formation of various oxidized derivatives, while substitution reactions can result in the formation of different substituted products .
科学的研究の応用
FDA-Approved Indications
TMP/SMX is approved for various infections, including:
- Urinary Tract Infections : Effective against common uropathogens.
- Acute Exacerbation of Chronic Bronchitis : Used in adults with worsening symptoms.
- Pneumocystis Jirovecii Pneumonia : A critical treatment for immunocompromised patients, particularly those with HIV/AIDS.
- Traveler's Diarrhea : Effective prophylaxis and treatment.
- Shigellosis : Treatment for bacterial dysentery .
Non-FDA Approved Indications
TMP/SMX has also been utilized in off-label scenarios:
- Acne Vulgaris : Prescribed for severe cases resistant to other treatments.
- Toxoplasmosis : Used in both prophylaxis and treatment.
- Methicillin-resistant Staphylococcus aureus (MRSA) : Increasingly recognized for its efficacy against community-acquired MRSA infections .
Pharmacokinetics
Both components are well absorbed orally. The pharmacokinetics are characterized by:
- Half-life : Trimethoprim (8–10 hours), sulfamethoxazole (6–12 hours).
- Excretion : Primarily via urine, with dosage adjustments necessary in renal impairment .
Case Study 1: Efficacy in Immunocompromised Patients
A notable case involved a 46-year-old woman with metastatic renal cell carcinoma who developed interstitial pneumonitis after immune checkpoint inhibitor therapy. She was treated with high-dose corticosteroids alongside TMP/SMX prophylaxis. This combination led to significant improvement in her respiratory condition .
Case Study 2: Toxic Epidermal Necrolysis
A 62-year-old woman developed toxic epidermal necrolysis after receiving TMP/SMX for a urinary tract infection. Despite severe complications, aggressive management led to her recovery, highlighting the importance of monitoring adverse reactions associated with TMP/SMX .
Research Findings
A study on dosage optimization of TMP/SMX for avian pathogenic strains demonstrated high sensitivity rates among isolates, suggesting its potential use in veterinary medicine as well . Additionally, another study highlighted the increased risk of hyperkalemia associated with TMP/SMX use in elderly patients receiving concurrent medications .
作用機序
Trimethoprim inhibits the bacterial enzyme dihydrofolate reductase, preventing the formation of tetrahydrofolic acid, which is essential for bacterial DNA synthesis. Sulfamethizole inhibits the enzyme dihydropteroate synthase, blocking the synthesis of dihydrofolic acid. Together, these actions result in a synergistic effect that inhibits bacterial growth more effectively than either compound alone .
類似化合物との比較
Similar Compounds
Sulfamethoxazole: Another sulfonamide antibiotic that is often combined with trimethoprim.
Pyrimethamine: A dihydrofolate reductase inhibitor similar to trimethoprim.
Sulfadiazine: Another sulfonamide with a similar mechanism of action
Uniqueness
Trimethoprim sulfamethizole is unique due to its synergistic mechanism of action, which enhances its antibacterial efficacy and reduces the likelihood of resistance development compared to using either compound alone .
特性
CAS番号 |
79735-35-6 |
|---|---|
分子式 |
C23H28N8O5S2 |
分子量 |
560.7 g/mol |
IUPAC名 |
4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide;5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H18N4O3.C9H10N4O2S2/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;1-6-11-12-9(16-6)13-17(14,15)8-4-2-7(10)3-5-8/h5-7H,4H2,1-3H3,(H4,15,16,17,18);2-5H,10H2,1H3,(H,12,13) |
InChIキー |
ZKSSBLPBDVQKCH-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N.COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N |
正規SMILES |
CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N.COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N |
Key on ui other cas no. |
79735-35-6 |
同義語 |
trimethoprim sulfamethizole |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















